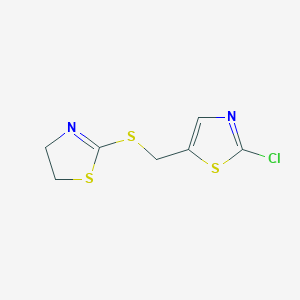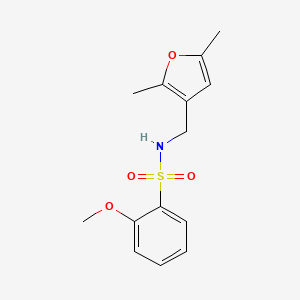
N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide, also known as DMFMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFMS is a sulfonamide derivative that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis of novel compounds for potential applications in medical and material sciences. For instance, compounds synthesized from reactions involving similar sulfonamide structures have been characterized and analyzed for their structural properties, providing a foundation for further exploration of their utility in various domains (Murthy et al., 2018).
Anticancer Properties
Certain derivatives have shown promising anticancer properties. Studies have demonstrated that specific synthesized compounds exhibit significant anticancer activity, suggesting their potential use in cancer treatment strategies. The exploration of these properties continues to be a crucial area of research in the quest to find more effective cancer therapies (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Alzheimer’s Disease Therapy
In the context of Alzheimer’s disease, research on sulfonamide derivatives has led to the identification of compounds with potent enzyme inhibitory activity. These findings are pivotal, as they contribute to the development of new therapeutic agents aimed at managing Alzheimer’s disease, offering hope for improved treatment options (Abbasi et al., 2018).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-12(11(2)19-10)9-15-20(16,17)14-7-5-4-6-13(14)18-3/h4-8,15H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBYJVBFSCFGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2683869.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole](/img/structure/B2683873.png)
![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)

![N-(4-fluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2683879.png)
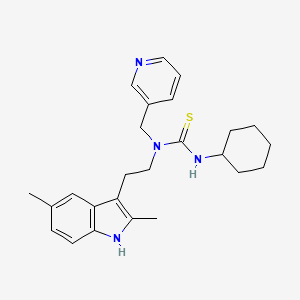

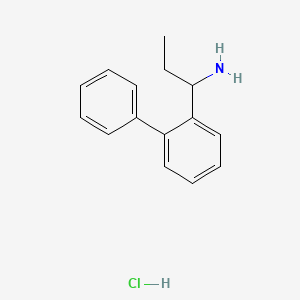
![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)
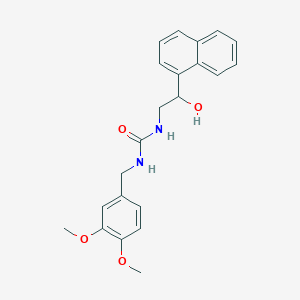
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
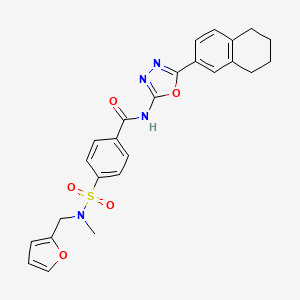
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
